6-nitro-2-propyl-1H-quinazolin-4-one is a member of the quinazolinone family, which comprises nitrogen-containing heterocyclic compounds known for their diverse biological activities. These compounds have garnered significant attention in medicinal chemistry due to their potential pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects . The compound's structure features a nitro group at the sixth position and a propyl group at the second position of the quinazolinone ring.
6-nitro-2-propyl-1H-quinazolin-4-one can be classified as a nitrated quinazolinone derivative. Quinazolinones are characterized by their fused bicyclic structure consisting of a benzene ring and a pyrimidine ring. This compound is synthesized through various chemical methods that involve the modification of existing quinazolinone structures .
The synthesis of 6-nitro-2-propyl-1H-quinazolin-4-one typically involves the nitration of a suitable precursor, such as 2-propyl-1H-quinazolin-4-one. One common approach is to utilize a nitrating agent like nitric acid in conjunction with sulfuric acid, which facilitates the introduction of the nitro group at the appropriate position on the quinazolinone ring.
Technical Details:
The molecular formula for 6-nitro-2-propyl-1H-quinazolin-4-one is C₁₁H₁₁N₃O₃. The compound features:
6-nitro-2-propyl-1H-quinazolin-4-one can undergo various chemical reactions due to its functional groups:
These reactions are typically conducted under acidic or basic conditions with appropriate solvents to facilitate the desired transformations .
The mechanism of action for 6-nitro-2-propyl-1H-quinazolin-4-one primarily involves its interaction with specific biological targets:
The detailed molecular interactions remain an area of active research, with ongoing studies aimed at elucidating its full pharmacological profile.
Infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy are commonly used techniques for characterizing this compound's structure and confirming its purity .
6-nitro-2-propyl-1H-quinazolin-4-one has several scientific applications:
The quinazolinone scaffold emerged as a significant heterocyclic system in medicinal chemistry following the pioneering synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline by Griess in 1869. This foundational work utilized anthranilic acid and cyanide in ethanol, marking the first documented quinazolinone derivative [1] [6]. In 1903, Gabriel established a more efficient synthetic route via oxidation of 3,4-dihydroquinazoline using alkaline potassium ferricyanide, achieving high yields and reproducibility [1] [3]. The mid-20th century witnessed accelerated interest in this scaffold after the isolation of 3-[β-keto-g-(3-hydroxy-2-piperidyl)-propyl]-4-quinazolone—a quinazolinone alkaloid from Dichroa febrifuga (traditional Chinese herb) with potent antimalarial properties [1] [6]. This discovery catalyzed extensive exploration of quinazolinones for diverse therapeutic applications, leading to over 300,000 known derivatives today, including clinically approved agents like methaqualone (sedative-hypnotic, 1951) [6].
Table 1: Key Historical Milestones in Quinazolinone Chemistry
| Year | Event | Significance |
|---|---|---|
| 1869 | Griess synthesizes 2-cyano-3,4-dihydro-4-oxoquinazoline | First quinazolinone derivative from anthranilic acid and cyanide |
| 1903 | Gabriel develops oxidative synthesis | High-yield route via 3,4-dihydroquinazoline oxidation |
| 1951 | Identification of antimalarial alkaloid from Dichroa febrifuga | Validated natural occurrence and bioactivity of quinazolinones |
| 1951 | Market introduction of methaqualone | First major quinazolinone-derived pharmaceutical agent |
The 4(3H)-quinazolinone core—a bicyclic structure featuring a benzene ring fused to a pyrimidinone ring—serves as a privileged pharmacophore in drug discovery. Its chemical versatility enables interactions with diverse biological targets, underpinning broad therapeutic applications. Notably, over 200 natural alkaloids incorporate this scaffold, reflecting its evolutionary optimization for bioactivity [1] [10]. Key pharmacological properties include:
Table 2: Pharmacological Profiles of 4(3H)-Quinazolinone Derivatives
| Biological Activity | Structural Features | Mechanistic Insights |
|---|---|---|
| Anticancer | 2-Phenyl, 6-nitro, 3-arylidene | EGFR inhibition, tubulin destabilization, ROS induction |
| Antibacterial | 6-Bromo, 2-thiazolidinone, 3-imino | Cell wall synthesis disruption, membrane permeabilization |
| Photodynamic | 6/8-Nitro, electron-withdrawing groups | Type II photoreactions generating cytotoxic singlet oxygen |
Strategic incorporation of nitro groups at C6 and propyl chains at C2 optimizes the bioactivity of quinazolinone derivatives through electronic and steric modulation:
Nitro Group (C6 Position):
Propyl Group (C2 Position):
Table 3: Structure-Activity Relationship of Quinazolinone Substituents
| Substituent | Position | Key Properties | Biological Impact |
|---|---|---|---|
| Nitro (-NO₂) | C6 | Electron-withdrawing, photolabile, redox-active | Enhanced kinase inhibition, ROS-mediated phototoxicity |
| Propyl (-C₃H₇) | C2 | Lipophilic (clogP ~2.8), metabolically stable | Improved cellular uptake, target residence time |
| Bromo (-Br) | C6/C8 | Polarizable, bulky | Antibacterial potency via hydrophobic interactions |
These rational design principles underscore why 6-nitro-2-propyl-1H-quinazolin-4-one represents a synthetically accessible and biologically compelling candidate for anticancer and antimicrobial development.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1